2-Bromo-6-fluorobenzonitrile

Overview

Description

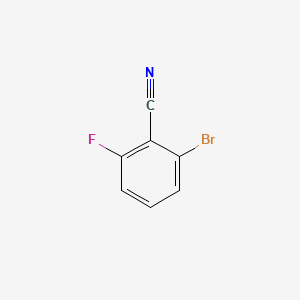

2-Bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a fluorine atom at the sixth position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-fluorobenzonitrile involves the bromination of 2-Amino-6-fluorobenzonitrile. The process begins by dissolving 2-Amino-6-fluorobenzonitrile in hot 1,4-dioxane, followed by the addition of 48% hydrobromic acid. The mixture is cooled to 0°C, and sodium nitrite is added dropwise. The resulting mixture is stirred at 0°C and then poured onto a cooled solution of copper (I) bromide in hydrobromic acid. The solution is stirred, heated, and then cooled to ambient temperature. The product is extracted with ethyl acetate, washed, dried, and purified by chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-Fluoro-6-methoxybenzonitrile.

Reduction: 2-Bromo-6-fluorobenzylamine.

Oxidation: 2-Bromo-6-fluorobenzoic acid.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-fluorobenzonitrile plays a crucial role in the synthesis of numerous pharmaceutical compounds. It is particularly significant in the development of:

- Anti-cancer agents: This compound serves as an intermediate in synthesizing novel anti-cancer drugs, leveraging its ability to form complex structures that target specific biological pathways.

- Anti-inflammatory drugs: Its derivatives are utilized in creating medications aimed at reducing inflammation, showcasing its therapeutic potential.

Case Study: Synthesis of Anti-cancer Agents

A study demonstrated that this compound could be transformed into various derivatives that exhibited cytotoxic activity against cancer cell lines. The modifications to the nitrile group were found to enhance efficacy significantly.

Material Science

In material science, this compound is employed to produce specialty polymers and materials. Its contributions include:

- Enhanced thermal stability: The incorporation of this compound into polymer formulations improves their thermal resistance.

- Chemical resistance: Materials synthesized with this compound exhibit superior resistance to various chemicals, making them ideal for high-performance applications.

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | High (up to 300°C) |

| Chemical Resistance | Excellent against solvents |

| Mechanical Strength | Improved tensile strength |

Agricultural Chemicals

This compound is also significant in formulating agrochemicals such as pesticides and herbicides. Its role includes:

- Crop protection: The compound contributes to the development of effective pesticides that improve crop yield and protection against pests.

- Herbicide formulation: Its derivatives are utilized in creating herbicides that target specific weed species without harming crops.

Case Study: Development of Herbicides

Research indicated that formulations containing this compound demonstrated increased efficacy in controlling resistant weed species, highlighting its importance in modern agriculture.

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the creation of complex organic molecules used in various applications, including:

- Dyes and pigments: It serves as a precursor for synthesizing vibrant dyes used in textiles and coatings.

- Complex organic molecules: The compound allows chemists to construct intricate molecular architectures necessary for advanced research.

Data Table: Reactions Involving this compound

| Reaction Type | Product Example |

|---|---|

| Substitution | 2-Fluoro-6-methoxybenzonitrile |

| Reduction | 2-Bromo-6-fluorobenzylamine |

| Oxidation | 2-Bromo-6-fluorobenzoic acid |

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-6-chlorobenzonitrile

- 2-Bromo-6-iodobenzonitrile

- 2-Fluoro-6-chlorobenzonitrile

Uniqueness

2-Bromo-6-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications .

Biological Activity

2-Bromo-6-fluorobenzonitrile (C₇H₃BrFN), a compound with notable electronic properties due to its halogenated aromatic structure, has garnered interest for its potential applications in medicinal chemistry and material science. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

- A benzene ring substituted at the 2-position with a bromine atom.

- A fluorine atom at the 6-position.

- A nitrile group (-C≡N) attached to the benzene ring.

This configuration influences its reactivity and interactions in biological systems, making it a candidate for further investigation in drug development and other applications.

Synthesis Methods

Several synthetic routes have been developed for this compound. A common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of formic acid at elevated temperatures. This method yields high purity products suitable for research purposes .

Toxicological Profile

The compound is classified as harmful if swallowed and can cause skin irritation upon contact. Acute toxicity studies indicate that it poses risks through inhalation, ingestion, and dermal exposure . The safety data sheet highlights the need for protective measures when handling this compound due to its irritant properties.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-fluorobenzonitrile | Bromine at position 2, fluorine at 4 | Different substitution pattern affects reactivity |

| 3-Bromo-5-fluorobenzonitrile | Bromine at position 3, fluorine at 5 | Altered electronic properties due to position |

| 2-Chloro-6-fluorobenzonitrile | Chlorine instead of bromine | Potentially different biological activity due to chlorine |

| 4-Bromo-3-fluorobenzonitrile | Bromine at position 4, fluorine at 3 | Varying reactivity patterns compared to 2-bromo derivative |

These comparisons indicate how variations in halogen substituents can lead to distinct chemical behaviors and potential applications in synthetic chemistry and medicinal chemistry .

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can exhibit significant biological activities. For instance, studies on cyanoquinolines have shown their ability to act as correctors for cystic fibrosis transmembrane conductance regulator (CFTR) function, demonstrating that nitrile-containing compounds can have therapeutic implications . While direct studies on this compound are lacking, its structural components suggest it could be explored for similar bioactive roles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-6-fluorobenzonitrile, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or halogen exchange reactions. For example, fluorination of 2,6-dibromobenzonitrile using KF in the presence of a Cu catalyst under high-temperature conditions can yield the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity ≥97% is achievable, as noted in commercial standards . Monitoring reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirming purity via GC or HPLC is critical.

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at C3/C5). Compare with databases (e.g., NIST Chemistry WebBook ).

- IR Spectroscopy : Look for CN stretch (~2230 cm⁻¹) and C-Br/C-F stretches (650–500 cm⁻¹). Cross-reference with structurally similar compounds (e.g., 3-bromo-4-fluorobenzonitrile ).

- Mass Spectrometry : Expect molecular ion [M]⁺ at m/z 200 (C₇H₃BrFN⁺). Fragmentation peaks at m/z 121 (loss of Br) and 93 (loss of F) confirm substituent positions.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store waste separately in labeled containers for halogenated organics and dispose via certified hazardous waste services, as emphasized in safety guidelines .

Q. How do the positions of bromine and fluorine influence the compound’s reactivity?

- Methodological Answer : Bromine at the ortho position activates the ring for electrophilic substitution, while fluorine’s electron-withdrawing effect deactivates meta/para positions. This directs reactivity toward cross-coupling at the bromine site (e.g., Suzuki-Miyaura reactions) .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a reactive site for Suzuki couplings. Example protocol:

- React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃ (2M) at 80°C for 12h.

- Monitor yield via LC-MS and optimize catalyst loading (2–10 mol%) to mitigate dehalogenation side reactions.

- Compare with analogs (e.g., 2-bromo-6-chlorophenylboronic acid ) to assess electronic effects.

Q. How should researchers address contradictions in reported reaction yields involving this compound?

- Methodological Answer :

- Variable Screening : Use design-of-experiments (DoE) to test factors like solvent polarity (DMF vs. THF), temperature (60–100°C), and base (K₂CO₃ vs. Cs₂CO₃).

- Spectroscopic Validation : Confirm product identity via ¹⁹F NMR to rule out fluorination defects.

- Literature Comparison : Replicate published protocols (e.g., from Kanto Reagents ) and adjust water content (<0.1%) to improve reproducibility.

Q. What computational approaches predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify electron-deficient sites.

- Compare Fukui indices for bromine vs. fluorine to predict nucleophilic/electrophilic attack preferences.

- Validate with experimental data (e.g., Hammett plots for substituent effects).

Q. How is this compound applied in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Case Study : Use as a precursor for fluorinated pharmaceuticals. For example, couple with a pyridylboronate to generate a biphenyl intermediate, followed by cyano group reduction (e.g., LiAlH₄) to form a primary amine .

- Optimization : Track stepwise yields and purity via UPLC-MS. Adjust protecting groups (e.g., Boc for amines) to minimize side reactions.

Properties

IUPAC Name |

2-bromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELGUZKHALDFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382455 | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79544-27-7 | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.